2-Bromobenzothiazole
Overview
Description
2-Bromobenzothiazole is a brominated heterocyclic compound that has attracted interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of both bromine and benzothiazole rings in its structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of 2-Bromobenzothiazole and related compounds can be achieved through various methods. One notable approach involves the intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles in DMSO under air, providing an efficient and ligand-free method (Saha et al., 2009). Another method utilizes benzyltrimethylammonium tribromide as an electrophilic bromine source for converting substituted aryl thioureas into 2-aminobenzothiazoles (Jordan et al., 2003).
Molecular Structure Analysis
The molecular structure of 2-Bromobenzothiazole and its derivatives has been extensively studied, revealing insights into its regiospecific synthesis and substitution patterns. Hutchinson et al. (2000) describe a regiospecific synthesis method that utilizes a bromine atom situated ortho to the anilido nitrogen, which directs a specific cyclization process (Hutchinson et al., 2000).
Chemical Reactions and Properties
2-Bromobenzothiazole participates in various chemical reactions, including palladium-catalyzed Suzuki biaryl couplings and iodine-catalyzed oxidative cyclizations. These reactions allow the synthesis of a wide range of 2-arylbenzothiazole derivatives with potential applications in pharmaceuticals and materials science (Majo et al., 2003).
Physical Properties Analysis
The physical properties of 2-Bromobenzothiazole derivatives, including solubility and crystalline structure, have been characterized to facilitate their use in various applications. For example, the synthesis, crystal structure, and DFT studies of N-(carboxyethyl)-2-methylbenzothiazolium bromide were reported, highlighting the compound's structural and electronic properties (Mekhzoum et al., 2019).
Chemical Properties Analysis
The chemical properties of 2-Bromobenzothiazole, including its reactivity and potential for further functionalization, are critical for its utility in synthetic chemistry. Studies have shown that 2-Bromobenzothiazole can undergo various chemical transformations, including radical reactions and palladium-catalyzed intramolecular oxidative C-H bond functionalization, offering pathways to a wide array of heterocyclic compounds (Joyce & Batey, 2009).
Scientific Research Applications
Corrosion Inhibition
2-Amino-6-bromobenzothiazole (ABBT), a derivative of 2-bromobenzothiazole, has been investigated for its effectiveness as a corrosion inhibitor for copper in sulfuric acid solutions. Experimental studies involving electrochemical measurements, scanning electron microscopy, atomic force microscopy, and theoretical calculations indicate that ABBT acts as a modest cathodic-type inhibitor. It was found to achieve a maximum inhibition efficiency of 94.6% at 1 mM concentration. The inhibitor adsorbs on the copper surface, forming a film that follows the Langmuir adsorption model. This application is significant in industries where copper corrosion is a concern (Chen et al., 2018).
Synthesis of Heterocyclic Compounds
The copper-catalyzed synthesis of heterocyclic compounds like substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles, using o-bromoaryl derivatives, highlights another application of 2-bromobenzothiazole. This process utilizes copper(II) oxide nanoparticles in DMSO under air and is free from the addition of external chelating ligands. The procedure's simplicity and efficiency make it relevant in the synthesis of a variety of compounds in organic chemistry (Saha et al., 2009).
Synthesis of Diagnostic Probes
A palladium-catalyzed synthesis of 2-arylbenzothiazoles, utilizing 2-bromobenzothiazole, has been developed for creating diagnostic probes. This method includes a Suzuki biaryl coupling to produce various 2-arylbenzothiazole derivatives. Its utility is demonstrated in synthesizing 2-(4-aminophenyl)-6-methoxybenzothiazole, a PET probe precursor for in vivo imaging of Alzheimer's disease. This highlights the potential of 2-bromobenzothiazole derivatives in medical diagnostics and imaging (Majo et al., 2003).
Antitumor Activity
2-Aminothiazole derivatives, including those derived from 2-bromobenzothiazole, have been synthesized and evaluated for their antitumor activities against human lung cancer and glioma cell lines. Some compounds showed potent antitumor activities, with the most effective showing IC50 values of 4.89 and 4.03 μmol/L. This finding contributes to the development of new antitumor agents (Li et al., 2016).
Safety And Hazards
Future Directions
The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
2-bromo-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLMMVPCYXFPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021498 | |
Record name | 2-Bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzothiazole | |
CAS RN |
2516-40-7 | |
Record name | 2-Bromobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2516-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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